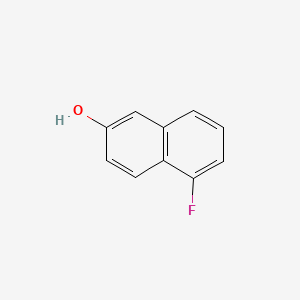
5-Fluoronaphthalen-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoronaphthalen-2-ol is a compound with the molecular formula C10H7FO. It is a derivative of naphthol, which is an important starting material in various organic transformations . The electron-rich aromatic framework of naphthol allows it to be utilized in several kinds of organic reactions .
Synthesis Analysis
The synthesis of fluorinated compounds like 5-Fluoronaphthalen-2-ol is a growing research area. One of the most successful strategies in this area is using transition-metal-mediated or -catalyzed metal-Nu insertion/β-F elimination process . The base-promoted cyclization of 2-allyl-3-(trifluoromethyl)phenols leads to the formation of substituted 5-fluoronaphthalen-1-ols .Molecular Structure Analysis
The molecular structure of 5-Fluoronaphthalen-2-ol consists of a naphthalene core with a fluorine atom and a hydroxyl group attached. The presence of these functional groups can significantly influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
5-Fluoronaphthalen-2-ol is a solid compound with a molecular weight of 162.16 g/mol . The physical and chemical properties of this compound can be influenced by its fluorine and hydroxyl substituents.科学的研究の応用
Transition-Metal-Free Synthesis
A notable application of 5-Fluoronaphthalen-2-ol is in transition-metal-free synthesis. A protocol has been developed for converting 2-allyl-3-(trifluoromethyl)phenols into substituted 5-fluoronaphthalen-1-ols. This method is particularly significant for its efficiency in producing fluorine-containing naphthols, which were previously challenging to prepare (Hammann, Unzner, & Magauer, 2014).
Genetically Encoded Fluorescent Amino Acid
5-Fluoronaphthalen-2-ol derivatives have been used in creating fluorescent amino acids for biochemical and cellular studies. This includes the synthesis of dansylalanine, which is introduced into proteins at specific sites to study their structure and interactions (Summerer et al., 2006).
Metalation and Electrophilic Trapping
The compound plays a role in the metalation and subsequent electrophilic trapping of naphthalenes. This process is used to study the reactivity and regiochemistry of various naphthalene derivatives, offering insights into chemical synthesis pathways (Ruzziconi et al., 2010).
NMR Study in Synthetic Chemistry
5-Fluoronaphthalen-2-ol derivatives have been synthesized for NMR studies, particularly for understanding through-space hydrogen-fluorine and carbon-fluorine spin-spin coupling. These studies contribute to the broader understanding of molecular interactions in synthetic chemistry (Jaime-Figueroa et al., 2000).
Fluorescent Sensing and Imaging
The compound has applications in the development of fluorescent sensors for detecting ions like aluminum, demonstrating its utility in biochemical sensing and imaging applications (Yadav & Singh, 2018).
Monodentate Transient Directing Group
In catalysis, 5-Fluoronaphthalen-2-ol derivatives are used as a monodentate transient directing group in Ruthenium(II)-catalyzed reactions. This has implications in diverse synthesis pathways, particularly in the production of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Enantioselective Sensing
The compound is instrumental in enantioselective sensing assays for analyzing carboxylic acids and amino acid derivatives. This is particularly relevant in the field of chiral analysis and the development of sensors for specific molecular interactions (Wolf, Liu, & Reinhardt, 2006).
将来の方向性
The synthesis of fluorinated compounds like 5-Fluoronaphthalen-2-ol is a fast-growing research area. These compounds are used as building blocks for the preparation of complex molecules . Future research may focus on developing new synthetic strategies and exploring the potential applications of these compounds .
特性
IUPAC Name |
5-fluoronaphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMLFUQEFMLXQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40666700 |
Source


|
| Record name | 5-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
741693-88-9 |
Source


|
| Record name | 5-Fluoronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40666700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

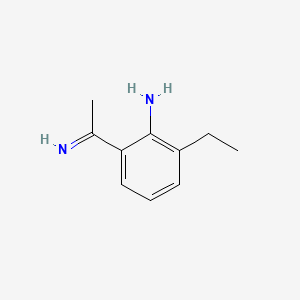


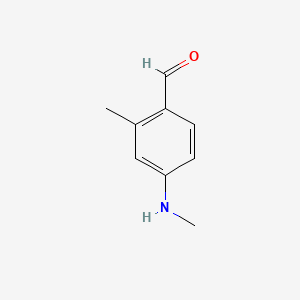

![4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584051.png)
![4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester](/img/structure/B584052.png)
![L-[1-13C]xylose](/img/structure/B584054.png)
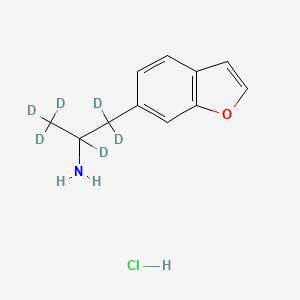
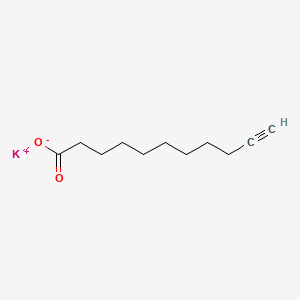
![D-[5-13C]Xylose](/img/structure/B584065.png)